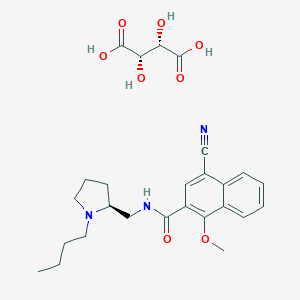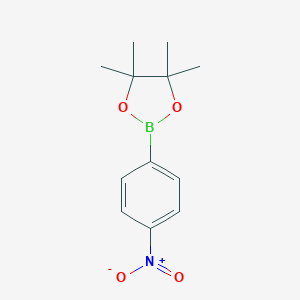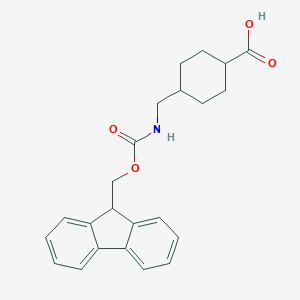
Fmoc-4-Amc-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水凝胶形成
Fmoc-4-Amc-OH 已被用于形成基于肽的水凝胶 (PHGs)。PHGs 是一种生物相容性材料,适用于生物、生物医学和生物技术应用,例如药物递送和用于成像的诊断工具 .
组织工程
Fmoc-系列 K 的衍生物,包括 this compound,已显示出其形成凝胶的能力。其中,Fmoc-K3 水凝胶,它是最刚性的 (G’ = 2526 Pa),作为组织工程的潜在材料,完全支持细胞粘附、存活和复制 .
生物打印应用
一类新型的合成水凝胶形成的两亲性阳离子肽,含有脂肪族区域和 Lys 残基,被提议作为生物打印应用的支架 .
自组装
This compound 被发现具有自组装特性。这在纳米尺度创建复杂结构中很重要 .
药物递送
This compound 的水凝胶特性使其成为药物递送应用的潜在候选者。该凝胶可以封装药物并以受控方式释放它们 .
用于成像的诊断工具
作用机制
Target of Action
Fmoc-4-Amc-OH, also known as 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, is primarily used as a linker in solid-phase peptide synthesis . It is used to construct various biologically active conjugates, including many Antibody-Drug Conjugates .
Mode of Action
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides of significant size and complexity . This is achieved through the Fmoc group’s ability to protect amines during synthesis and then be rapidly removed by base .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group and its subsequent removal are thus influenced by the chemical environment in which the synthesis takes place.
生化分析
Biochemical Properties
The role of Fmoc-4-Amc-OH in biochemical reactions is primarily as a protecting group for amines . It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is largely dependent on the specific context of the biochemical reaction .
Cellular Effects
It is known that the compound plays a crucial role in peptide synthesis, which is a fundamental cellular process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a protecting group for amines . It binds to amines, protecting them from unwanted reactions during the process of peptide synthesis . This protection is temporary and can be removed by base .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Fmoc group is initially added to protect amines, but it is later removed to allow for further reactions . The compound is stable under normal conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process, although the specific enzymes and cofactors it interacts with can vary depending on the context of the reaction .
Transport and Distribution
Given its role in peptide synthesis, it is likely that it is transported to the sites where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is likely to be dependent on the specific context of the peptide synthesis reaction it is involved in . It could be directed to specific compartments or organelles based on the needs of the reaction .
属性
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMIBGARTUSGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167690-53-1 |
Source


|
| Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
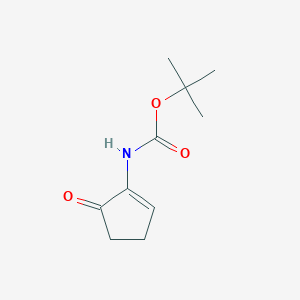

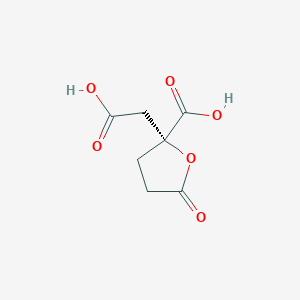
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
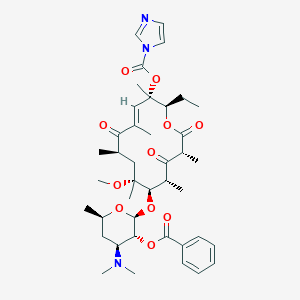
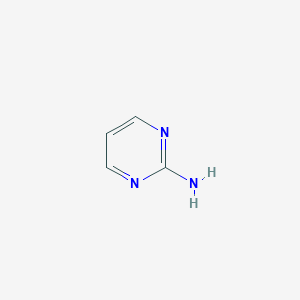
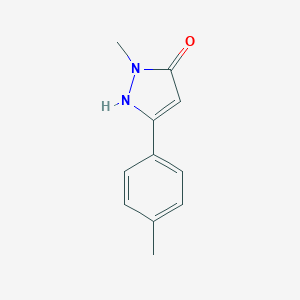
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
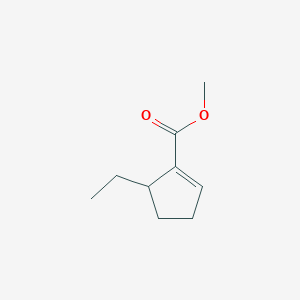
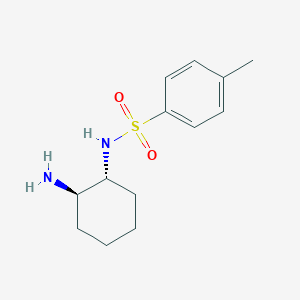
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid](/img/structure/B69334.png)
